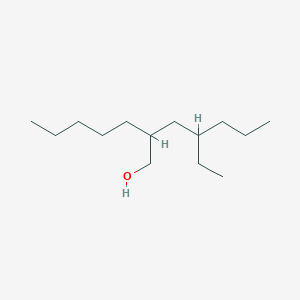![molecular formula C26H57N7 B14355405 N'',N'''-[(Octadecylazanediyl)di(propane-3,1-diyl)]diguanidine CAS No. 92759-97-2](/img/structure/B14355405.png)
N'',N'''-[(Octadecylazanediyl)di(propane-3,1-diyl)]diguanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’‘,N’‘’-[(Octadecylazanediyl)di(propane-3,1-diyl)]diguanidine is a complex organic compound known for its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’‘,N’‘’-[(Octadecylazanediyl)di(propane-3,1-diyl)]diguanidine typically involves the reaction of octadecylamine with propane-1,3-diamine, followed by the introduction of guanidine groups. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N’‘,N’‘’-[(Octadecylazanediyl)di(propane-3,1-diyl)]diguanidine may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N’‘,N’‘’-[(Octadecylazanediyl)di(propane-3,1-diyl)]diguanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The guanidine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted guanidine derivatives.
Aplicaciones Científicas De Investigación
N’‘,N’‘’-[(Octadecylazanediyl)di(propane-3,1-diyl)]diguanidine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial agent due to its guanidine groups.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and polymers.
Mecanismo De Acción
The mechanism of action of N’‘,N’‘’-[(Octadecylazanediyl)di(propane-3,1-diyl)]diguanidine involves its interaction with molecular targets through its guanidine groups. These interactions can disrupt cellular processes in microorganisms, leading to antimicrobial effects. Additionally, the compound’s long alkyl chains can interact with lipid membranes, affecting membrane integrity and function.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3′-(Octadecylazanediyl)dipropanenitrile
- N,N’- (1,2-PHENYLENEBIS (AZANEDIYL))BIS (THIOXOMETHYLENE)DIBENZAMIDE
- Sodium 2,2′- ( (2- ( (carboxylatomethyl) (2-hydroxyethyl)amino)ethyl)azanediyl)diacetate dihydrate
Uniqueness
N’‘,N’‘’-[(Octadecylazanediyl)di(propane-3,1-diyl)]diguanidine stands out due to its unique combination of long alkyl chains and guanidine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring antimicrobial and surfactant properties.
Propiedades
Número CAS |
92759-97-2 |
|---|---|
Fórmula molecular |
C26H57N7 |
Peso molecular |
467.8 g/mol |
Nombre IUPAC |
2-[3-[3-(diaminomethylideneamino)propyl-octadecylamino]propyl]guanidine |
InChI |
InChI=1S/C26H57N7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-33(23-18-20-31-25(27)28)24-19-21-32-26(29)30/h2-24H2,1H3,(H4,27,28,31)(H4,29,30,32) |
Clave InChI |
RRJNJTNHAPKDBJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCN(CCCN=C(N)N)CCCN=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



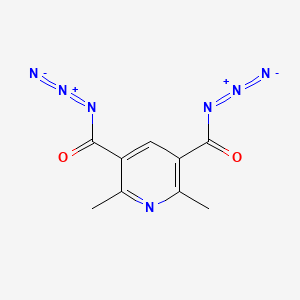
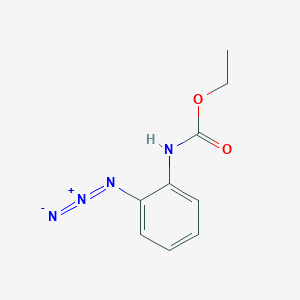
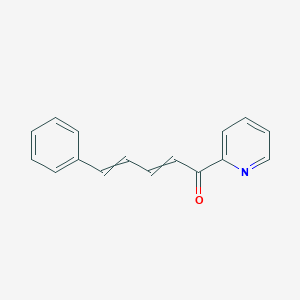
![5-[(3-Ethoxybenzoyl)(methyl)amino]-2-methoxyphenyl acetate](/img/structure/B14355348.png)

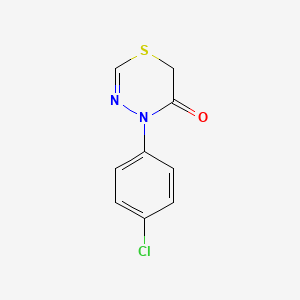
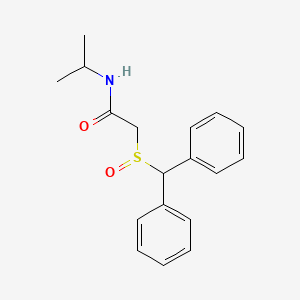
![3-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]propanoic acid](/img/structure/B14355366.png)

![Dispiro[2.2.2~6~.2~3~]dec-9-ene-4,4,5,5-tetracarbonitrile](/img/structure/B14355389.png)
![N-[1-(1H-Benzimidazol-1-yl)-3-methyl-1-oxobutan-2-yl]formamide](/img/structure/B14355394.png)
![2-[(Furan-2-yl)methoxy]-5-(propan-2-yl)cyclohepta-2,4,6-trien-1-one](/img/structure/B14355396.png)
